molecular formula C7H8ClNO3 B13990193 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride CAS No. 3357-62-8

5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B13990193
CAS No.: 3357-62-8
M. Wt: 189.59 g/mol
InChI Key: ZOHMXEXPEMDGAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE typically involves the reaction of 5-ethoxy-2-methyloxazole with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product . The reaction can be represented as follows:

5-ethoxy-2-methyloxazole+phosgene5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE\text{5-ethoxy-2-methyloxazole} + \text{phosgene} \rightarrow \text{5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE} 5-ethoxy-2-methyloxazole+phosgene→5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE

Industrial Production Methods

In an industrial setting, the production of 5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and the use of high-purity reagents . The product is typically purified by distillation or recrystallization to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

5-ETHOXY-2-METHYLOXAZOLE-4-CARBONYL CHLORIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the carbonyl chloride group to form amides.

    Alcohols: React to form esters.

    Thiols: React to form thioesters.

    Water or Aqueous Base: Used for hydrolysis reactions.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    5-ethoxy-2-methyloxazole-4-carboxylic acid: Formed from hydrolysis.

Mechanism of Action

Properties

CAS No.

3357-62-8

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3

InChI Key

ZOHMXEXPEMDGAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C)C(=O)Cl

Origin of Product

United States

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